

Famitinib Malate: A Technical Guide for Angiogenesis Research

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Compound of Interest		
Compound Name:	Famitinib malate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **famitinib malate**, a multi-targeted tyrosine kinase inhibitor (TKI), with a specific focus on its application in angiogenesis research. **Famitinib malate** is a potent small-molecule inhibitor targeting several receptor tyrosine kinases integral to tumor growth, proliferation, and, most critically, angiogenesis—the formation of new blood vessels that supply nutrients to tumors.[1][2] Its ability to simultaneously block multiple signaling pathways makes it a valuable tool for investigating cancer biology and a promising candidate for therapeutic development.[1][3]

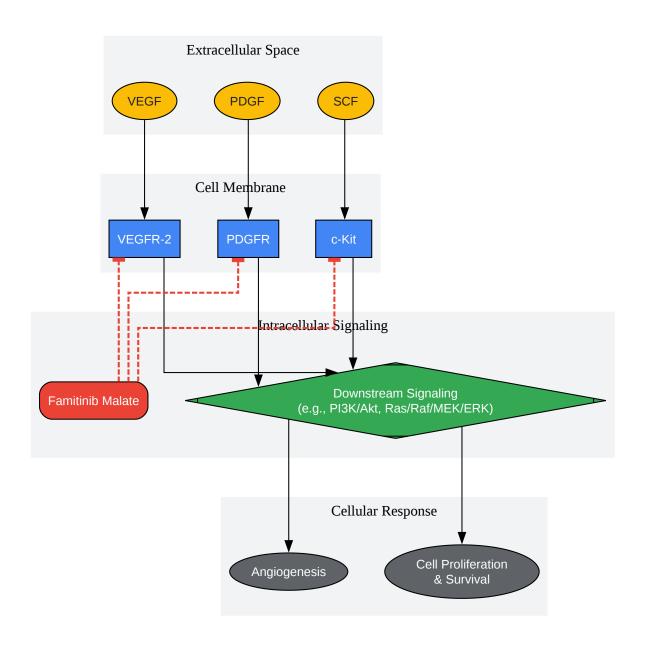
Mechanism of Action: Multi-Targeted Inhibition of Angiogenesis

Famitinib malate exerts its anti-angiogenic and anti-tumor effects by inhibiting a range of receptor tyrosine kinases (RTKs).[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3) and Platelet-Derived Growth Factor Receptors (PDGFRs), both of which are pivotal in the angiogenesis process.[1][4][5]

By blocking VEGFR-2, famitinib directly inhibits the signaling cascade initiated by VEGF, a major mediator of tumor angiogenesis, thereby suppressing endothelial cell proliferation and migration.[6] The inhibition of PDGFR disrupts the recruitment of pericytes, which are crucial for the maturation and stability of new blood vessels.[7]



Beyond these core anti-angiogenic targets, famitinib also potently inhibits stem cell factor receptor (c-Kit) and FMS-like tyrosine kinase-3 (Flt-3).[1][8] This multi-faceted approach not only starves the tumor of its blood supply but also directly impacts tumor cell proliferation and survival, potentially reducing the likelihood of resistance development compared to single-target therapies.[1]





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Caption: Famitinib malate signaling pathway inhibition.

Quantitative Preclinical Data

Familianib has demonstrated potent inhibitory activity in both enzymatic and cell-based assays, which translates to significant tumor growth inhibition in xenograft models.

In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of familiant the familiant table summarizes the half-maximal inhibitory concentration (IC50) values of familiant tables.

Target / Cell Line	IC50 Value (nM)	Reference
Kinase Activity		
VEGFR2	4.7 ± 2.9	[4]
c-Kit	2.3 ± 2.6	[4]
PDGFRβ	6.6 ± 1.1	[4]
Cellular Activity		
BGC-823 (Gastric Cancer)	3600	[4]
MGC-803 (Gastric Cancer)	3100	[4]

In Vivo Antitumor Efficacy

Familinib has shown significant efficacy in reducing tumor growth in vivo. The primary mechanism for this effect is the inhibition of angiogenesis.



Xenograft Model	Treatment	Outcome	Result	Reference
BGC-823 (Gastric Cancer)	Famitinib (50 mg/kg)	Tumor Volume (Day 21)	395.2 mm³ (vs. 2690.5 mm³ in control)	[4]
BGC-823 (Gastric Cancer)	Famitinib	Tumor Inhibitory Ratio	85.4%	[4][5]
LLC (Murine Lung Cancer)	Irradiation + anti- PD-1 + Famitinib	Tumor Volume (Day 28)	116.7 mm³ (vs. 4814 mm³ in control)	[9]

Pharmacokinetic Profile

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of familinib.

Parameter	Value	Condition	Reference
Half-life (t½)			
Famitinib	28.7 - 33.8 hours	Single Dose, Phase I	[8]
M3 (metabolite)	41.3 - 47.7 hours	Single Dose, Phase I	[8]
Food Effect			
Cmax (High-fat meal)	15.6% decrease	Single 25mg dose	[10]
AUC (High-fat meal)	5.0% increase	Single 25mg dose	[10]
Drug Interactions			
Cmax (with Rifampin)	48% decrease	Single 25mg dose	[11]
AUC (with Rifampin)	69% decrease	Single 25mg dose	[11]

Conclusion: The bioavailability of oral famitinib is not significantly affected by food, which is convenient for patient compliance.[10] However, co-administration with strong CYP3A4



inducers like rifampin considerably reduces plasma concentration, and dose adjustments may be necessary.[11]

Experimental Protocols

This section details common methodologies used to evaluate the anti-angiogenic and antitumor effects of familinib.

In Vitro Cell Proliferation Assay (MTS Assay)

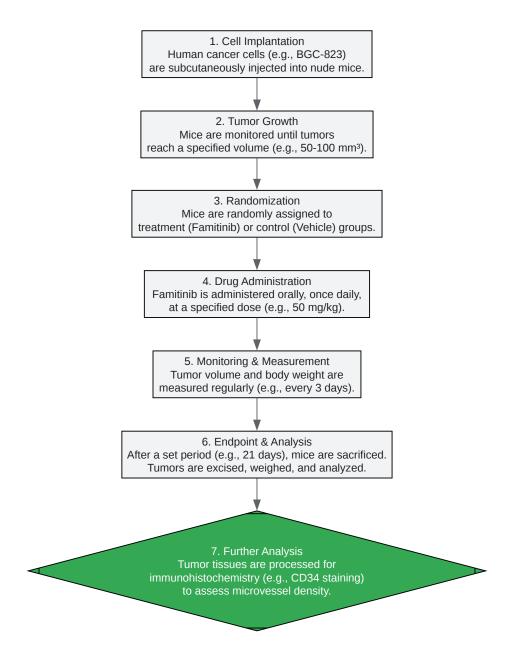
This assay is used to measure the inhibitory effect of familinib on cancer cell growth.

- Cell Seeding: Gastric cancer cells (e.g., BGC-823, MGC-803) are seeded into 96-well plates and cultured overnight to allow for attachment.[4]
- Drug Treatment: Cells are treated with a range of familinib concentrations (e.g., 0.6 to 20.0 μM) for specified time periods (e.g., 24, 48, 72 hours).[4]
- MTS Reagent: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent is added to each well.
- Incubation: Plates are incubated to allow viable cells to convert the MTS into a formazan product.
- Data Acquisition: The absorbance is measured using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells.
- Analysis: IC50 values are calculated by plotting cell viability against drug concentration.

In Vivo Xenograft Tumor Model

This model assesses the antitumor efficacy of famitinib in a living organism.





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References

- 1. What is Famitinib Malate used for? [synapse.patsnap.com]
- 2. Metabolism and bioactivation of famitinib, a novel inhibitor of receptor tyrosine kinase, in cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 3. Famitinib versus placebo in the treatment of refractory metastatic colorectal cancer: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Familinib exerted powerful antitumor activity in human gastric cancer cells and xenografts
 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiangiogenesis Agents | Oncohema Key [oncohemakey.com]
- 8. Phase I study of the safety, pharmacokinetics and antitumor activity of famitinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Famitinib enhances the antitumor effect of radioimmunotherapy in murine lung cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Dietary Intake on the Pharmacokinetics of the Multitargeted Receptor Tyrosine Kinase Inhibitor Famitinib: Results From a Phase 1 Study in Healthy Chinese Participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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